molecular formula C17H14N2O4 B12684545 N-(4-Amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthryl)acetamide CAS No. 84560-04-3

N-(4-Amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthryl)acetamide

Cat. No.: B12684545
CAS No.: 84560-04-3
M. Wt: 310.30 g/mol
InChI Key: SVFPILGVWYPIDO-UHFFFAOYSA-N
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Description

N-(4-Amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthryl)acetamide is a synthetic organic compound known for its applications in various industrial and scientific fields. This compound is characterized by its anthracene-based structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthryl)acetamide typically involves the reaction of 4-amino-9,10-dihydro-3-methoxyanthracene-9,10-dione with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthryl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthracene derivatives.

Scientific Research Applications

N-(4-Amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthryl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This mechanism is particularly relevant in its potential anticancer activity, where it inhibits the proliferation of cancer cells. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthryl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and generate reactive oxygen species sets it apart from other similar compounds.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and reactivity make it a valuable tool in scientific research and industrial processes.

Properties

CAS No.

84560-04-3

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

N-(4-amino-3-methoxy-9,10-dioxoanthracen-1-yl)acetamide

InChI

InChI=1S/C17H14N2O4/c1-8(20)19-11-7-12(23-2)15(18)14-13(11)16(21)9-5-3-4-6-10(9)17(14)22/h3-7H,18H2,1-2H3,(H,19,20)

InChI Key

SVFPILGVWYPIDO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)OC

Origin of Product

United States

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